

# An In-Depth Technical Guide to the Pharmacodynamics of Roginolisib Hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Roginolisib (IOA-244) is a novel, orally bioavailable, small molecule inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ). It distinguishes itself as a first-in-class, non-ATP competitive, allosteric modulator with high selectivity for the PI3K $\delta$  isoform. This unique mechanism of action confers a favorable safety profile compared to previous generations of PI3K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the growth of cancer cells and by modulating the tumor immune microenvironment to favor an antitumor response. This technical guide provides a comprehensive overview of the pharmacodynamics of **Roginolisib hemifumarate**, detailing its mechanism of action, preclinical evidence, and clinical findings, with a focus on quantitative data and experimental methodologies.

#### **Mechanism of Action**

Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). Unlike many other PI3K inhibitors that compete with ATP for the kinase domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode is believed to contribute to its high selectivity and improved tolerability profile.







The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. The PI3K $\delta$  isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells and T cells.

By selectively inhibiting PI3K $\delta$ , Roginolisib disrupts downstream signaling cascades, including the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:

- Direct Anti-Tumor Activity: In cancer cells where the PI3Kδ pathway is active, Roginolisib can directly inhibit their growth and proliferation and induce apoptosis.
- Immunomodulation of the Tumor Microenvironment: Roginolisib alters the balance of immune cells within the tumor microenvironment. It has been shown to decrease the number and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in cancer. Concurrently, it promotes the activity of anti-tumor effector cells such as CD8+ T cells and natural killer (NK) cells. This shift from an immunosuppressive to an immune-active microenvironment enhances the body's ability to recognize and eliminate cancer cells.





Click to download full resolution via product page

Caption: Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.



# **Preclinical Pharmacodynamics**

A robust body of preclinical data underscores the potent and selective anti-tumor activity of Roginolisib. These studies have been conducted across a range of in vitro and in vivo models, demonstrating its effects on cancer cell viability and immune cell modulation.

## In Vitro Potency and Selectivity

Roginolisib has demonstrated potent and highly selective inhibition of PI3K $\delta$  in enzymatic and cellular assays.

| Parameter                                                                                   | Value  | Assay System    |
|---------------------------------------------------------------------------------------------|--------|-----------------|
| ΡΙ3Κδ ΙC50                                                                                  | 145 nM | Enzymatic Assay |
| BCR-induced pAkt IC50                                                                       | 280 nM | Ramos B cells   |
| B-cell Proliferation IC50                                                                   | 48 nM  | Cellular Assay  |
| BCR: B-cell receptor; IC50: half maximal inhibitory concentration; pAkt: phosphorylated Akt |        |                 |

Roginolisib exhibits high selectivity for PI3K $\delta$  over a large panel of other kinases, which is consistent with its favorable safety profile.

#### In Vitro Anti-Tumor and Immunomodulatory Effects

- Direct Cytotoxicity: Roginolisib induces apoptosis in various cancer cell lines, including malignant pleural mesothelioma (MPM) cells. It also shows anti-proliferative activity in hepatocellular tumor lines and breast cancer cells (MDA-MB-231).
- Immune Cell Modulation:
  - T-regulatory Cells (Tregs): Roginolisib selectively and concentration-dependently suppresses the proliferation of Tregs while having minimal impact on the proliferation of conventional CD4+ and CD8+ T cells.



- CD8+ T cells: Treatment with Roginolisib during the activation of CD8+ T cells promotes their differentiation into memory-like, long-lived cells with enhanced anti-tumor capacity.
- Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown a marked decrease in MDSC populations within the tumor microenvironment following Roginolisib treatment.
- Natural Killer (NK) Cells: An increase in NK cells has been observed in the tumor microenvironment of Roginolisib-treated animal models.

## In Vivo Anti-Tumor Efficacy

In syngeneic mouse models of various cancers, including colorectal (CT26), lung (Lewis Lung Carcinoma), pancreatic (Pan-02), and lymphoma (A20), Roginolisib has demonstrated significant anti-tumor activity, particularly when used in combination with anti-PD-1 or anti-PD-L1 checkpoint inhibitors. This anti-tumor effect is associated with a remodeling of the tumor immune microenvironment, characterized by a decrease in immunosuppressive cells (Tregs, MDSCs, tumor-associated macrophages) and an increase in cytotoxic CD8+ T cells and NK cells.

# **Clinical Pharmacodynamics**

Roginolisib is being evaluated in multiple clinical trials for both solid and hematological malignancies. The primary studies to date are the Phase 1 DIONE-01 trial and the ongoing Phase 2 OCULE-01 trial.

# The DIONE-01 Study

The DIONE-01 study (NCT04328844) is a two-part, first-in-human trial that evaluated the safety, tolerability, and recommended Phase 2 dose (RP2D) of Roginolisib in patients with advanced solid tumors and follicular lymphoma.

- Dosing: The study explored continuous daily dosing at 10, 20, 40, and 80 mg. The RP2D was determined to be 80 mg once daily.
- Safety and Tolerability: Roginolisib was well-tolerated, with less than 7% of Grade 3/4
   treatment-emergent adverse events considered related to the drug at the RP2D. Importantly,



no immune-mediated or dose-limiting toxicities were observed, and unlike earlier PI3K $\delta$  inhibitors, no dose modifications were required.

- Efficacy in Uveal Melanoma: In a cohort of 29 patients with metastatic uveal melanoma,
  Roginolisib demonstrated promising clinical activity. The median overall survival (OS) was 16
  months, which compares favorably to the historical median OS of 7 months with second-line
  immunotherapy. The median progression-free survival (PFS) was 5 months, compared to
  less than 3 months in historical controls.
- Translational Analyses: Translational studies from the DIONE-01 trial provided key insights into the pharmacodynamic effects of Roginolisib in patients:
  - A reduction in immune-suppressive cell populations and chemokines was observed.
  - There was a decrease in circulating tumor DNA (ctDNA) from uveal melanoma-associated clones.
  - Suppression of PI3K-related signaling was confirmed, consistent with a shift toward a more activated tumor immune microenvironment.
  - An association with a reversal of the Treg-to-CD8 ratio was also noted.

#### The OCULE-01 Study

The OCULE-01 study (NCT06717126) is a randomized, open-label, multi-center Phase 2 trial currently evaluating the efficacy of Roginolisib in patients with metastatic uveal melanoma who have progressed on prior therapy.

- Study Design: Approximately 85 patients will be randomized to receive either Roginolisib (at 80 mg or 40 mg daily) or the investigator's choice of standard therapy.
- Primary Endpoint: The primary endpoint is overall survival.
- Secondary and Correlative Endpoints: Secondary endpoints include PFS, objective response
  rate, duration of response, and safety. Correlative studies will involve mandatory tumor
  biopsies at baseline and on-treatment to further evaluate the effects of Roginolisib on the
  tumor microenvironment, including assessments of Tregs, ctDNA, gene expression, and
  proteomics.



# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of Roginolisib.

#### **In Vitro Assays**

- PI3Kδ Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of Roginolisib against PI3Kδ was determined using a standard enzymatic assay. While the specific protocol is proprietary, these assays typically involve incubating the purified enzyme with its substrate (ATP and a lipid substrate like PIP2) in the presence of varying concentrations of the inhibitor. The production of the phosphorylated product (PIP3) is then quantified, often using a luminescence- or fluorescence-based detection method.
- Cell Viability and Apoptosis Assays:
  - Cell Lines: A variety of cancer cell lines have been used, including Ramos B cells (a human Burkitt's lymphoma cell line), MDA-MB-231 (human breast cancer), and various malignant pleural mesothelioma cell lines.
  - Methodology: Cell viability can be assessed using various methods, such as MTT or MTS assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®).
     Apoptosis is often quantified using assays that measure caspase activity, such as the Caspase-Glo® 3/7 assay, or by flow cytometry using Annexin V and propidium iodide staining.
- Western Blotting for pAkt Inhibition:
  - Cell Line: Ramos B cells are commonly used to assess the inhibition of B-cell receptor (BCR) signaling.
  - Protocol: Cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or absence of Roginolisib. Following stimulation, cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated AKT (pAkt) and total AKT levels are detected using specific antibodies, and the signal is visualized using chemiluminescence. The IC50 for pAkt inhibition is calculated from the dose-response curve.



- B-Cell Proliferation Assay:
  - Methodology: Primary B cells or B-cell lines are stimulated to proliferate using mitogens
    (e.g., anti-IgM, LPS, or CD40L) in the presence of varying concentrations of Roginolisib.
    Proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g.,
    [3H]-thymidine) or by using a dye dilution assay (e.g., CFSE) and flow cytometry.

#### In Vivo and Ex Vivo Assays

- Syngeneic Mouse Models:
  - Models: Commonly used models include CT26 (colorectal), Lewis Lung Carcinoma (lung),
     Pan-02 (pancreatic), and A20 (lymphoma) tumor models in immunocompetent mice.
  - Treatment: Roginolisib is typically administered orally. Combination therapies often involve the intraperitoneal injection of anti-PD-1 or anti-PD-L1 antibodies.
  - Readouts: Tumor growth is monitored by caliper measurements. At the end of the study, tumors are often excised for analysis of the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
- Flow Cytometry for Immune Cell Analysis:
  - Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood mononuclear cells (PBMCs) can also be isolated from blood samples.
  - Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for analyzing T cells in the tumor microenvironment might include antibodies against CD45 (a pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (a marker for Tregs). Additional markers for activation (e.g., CD69, ICOS) and exhaustion (e.g., PD-1, TIM-3) can also be included.
  - Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell subsets.

# **Clinical Trial Methodologies**



- DIONE-01 and OCULE-01 Trial Design:
  - Patient Population: Patients with advanced solid tumors (DIONE-01) or metastatic uveal melanoma (DIONE-01 expansion and OCULE-01).
  - Treatment: Oral Roginolisib administered daily.
  - Assessments: Tumor responses are assessed using RECIST 1.1 criteria. Safety is monitored according to CTCAE v5.0.
- Translational Biomarker Analyses:
  - Sample Collection: Serial blood samples and tumor biopsies are collected from patients.
  - ctDNA Analysis: Circulating tumor DNA is extracted from plasma and can be analyzed by next-generation sequencing (NGS) to identify and quantify tumor-specific mutations.
  - Proteomics: Plasma or serum samples can be analyzed using platforms like Olink to measure the levels of a wide range of proteins, including cytokines and chemokines.
  - Mass Cytometry (CyTOF): This technology allows for the high-dimensional analysis of single cells, enabling a deep characterization of immune cell populations in peripheral blood and tumor tissue using a large panel of antibodies.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Roginolisib's immunomodulatory effects in the tumor microenvironment.



Click to download full resolution via product page

Caption: A simplified workflow for the clinical evaluation of Roginolisib.

#### Conclusion

**Roginolisib hemifumarate** is a promising new anti-cancer agent with a unique pharmacodynamic profile. Its dual mechanism of action, combining direct anti-tumor effects with a profound immunomodulatory activity, positions it as a valuable therapeutic option for a



range of malignancies, particularly those with an immunosuppressed tumor microenvironment. The preclinical and clinical data gathered to date demonstrate a favorable safety profile and encouraging efficacy, especially in difficult-to-treat cancers like metastatic uveal melanoma. Ongoing clinical trials will further elucidate the full potential of Roginolisib, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand the core pharmacodynamic principles of this novel PI3Kδ inhibitor.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacodynamics of Roginolisib Hemifumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927587#understanding-the-pharmacodynamics-of-roginolisib-hemifumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com